Tideglusib
Vue d'ensemble
Description
Le Tideglusib est un inhibiteur de la glycogène synthase kinase 3 (GSK-3), une protéine kinase impliquée dans divers processus cellulaires, de petite taille. Il a été étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives, telles que la maladie d’Alzheimer et la paralysie supranucléaire progressive . Le this compound est connu pour son inhibition irréversible de la GSK-3, ce qui en fait un candidat unique dans le domaine des inhibiteurs de kinases .
Applications De Recherche Scientifique
Chemistry: Tideglusib serves as a valuable tool for studying kinase inhibition and developing new kinase inhibitors.
Medicine: This compound has been explored as a therapeutic agent for Alzheimer’s disease, progressive supranuclear palsy, and other neurodegenerative conditions It has also shown potential in promoting wound healing and dental repair.
Mécanisme D'action
Le Tideglusib exerce ses effets en inhibant irréversiblement la glycogène synthase kinase 3 (GSK-3), une protéine kinase sérine/thréonine impliquée dans diverses voies de signalisation cellulaire . En inhibant la GSK-3, le this compound empêche la phosphorylation de substrats clés, y compris la protéine tau, qui est impliquée dans la pathogenèse de la maladie d’Alzheimer . Cette inhibition entraîne une réduction de l’hyperphosphorylation de la tau, une diminution de la formation de plaques amyloïdes et une neuroprotection .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Tideglusib est synthétisé par un processus en plusieurs étapes impliquant la formation d’un cycle thiadiazolidinone. La voie de synthèse implique généralement la réaction d’un dérivé de la benzylamine avec un composé à base de naphtalène dans des conditions spécifiques pour former le produit souhaité . Les conditions de réaction comprennent souvent l’utilisation de solvants organiques, des températures contrôlées et des catalyseurs pour faciliter la formation du cycle thiadiazolidinone .
Méthodes de production industrielle
La production industrielle du this compound implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. L’utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la chromatographie, est courante dans la production industrielle du this compound .
Analyse Des Réactions Chimiques
Types de réactions
Le Tideglusib subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et des nucléophiles . Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l’utilisation de catalyseurs pour assurer des réactions efficaces et sélectives .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant le this compound comprennent divers dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent évalués pour leur activité biologique accrue et leur toxicité réduite .
Applications de la recherche scientifique
Comparaison Avec Des Composés Similaires
Composés similaires
Lithium: Un inhibiteur de la GSK-3 bien connu avec des propriétés stabilisatrices de l’humeur.
TDZD-8: Un membre de la famille des thiazolidinediones, connu pour son activité inhibitrice de la GSK-3.
L803mts10: Un petit inhibiteur peptidique de la GSK-3.
Unicité du Tideglusib
Le this compound se distingue par son inhibition irréversible de la GSK-3, ce qui procure un effet thérapeutique prolongé par rapport aux inhibiteurs réversibles .
Activité Biologique
Tideglusib is a non-ATP competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and myotonic dystrophy type 1 (DM1). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.
This compound acts primarily by inhibiting GSK-3β, which plays a crucial role in multiple cellular processes, including cell survival, differentiation, and metabolism. The inhibition of GSK-3β by this compound leads to:
- Reduction in TDP-43 Phosphorylation : In ALS models, this compound has been shown to decrease the hyperphosphorylation of TDP-43, a protein associated with neurodegeneration. This reduction restores TDP-43 homeostasis and nuclear localization in affected cells .
- Neuroprotection : In neuroblastoma cell lines treated with ethacrynic acid, this compound prevented cell death by inhibiting GSK-3β activity, thereby reducing TDP-43 phosphorylation levels .
Alzheimer's Disease
A notable study involved a phase II clinical trial assessing this compound's safety and efficacy in patients with mild to moderate AD. Key findings include:
- Trial Design : The trial was double-blind and placebo-controlled, involving 306 patients who received varying doses of this compound (500 mg to 1000 mg) or placebo over 26 weeks .
- Results : While no significant differences were observed in primary efficacy measures such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), some patients exhibited improvements in cognitive function at lower doses. Adverse effects included mild to moderate increases in liver transaminases .
Amyotrophic Lateral Sclerosis (ALS)
In ALS research, this compound has shown promise as a therapeutic agent:
- Preclinical Findings : Studies demonstrated that chronic oral administration of this compound reduced TDP-43 phosphorylation in transgenic mouse models of ALS, suggesting its potential as a treatment for TDP-43 proteinopathies .
Myotonic Dystrophy Type 1 (DM1)
A phase II trial evaluated this compound's effects on DM1, revealing that:
- Patient Response : Most participants reported clinical benefits after 12 weeks of treatment, particularly at higher doses (1000 mg) compared to lower doses (400 mg) .
- Outcome Measures : The study utilized disease-specific rating scales and performance-based assessments to evaluate efficacy .
Data Summary
The following table summarizes key findings from various studies involving this compound:
Study Focus | Population/Model | Key Findings | Notes |
---|---|---|---|
Alzheimer's Disease | 306 AD patients | No significant improvement in primary measures | Dose-dependent responses noted |
Amyotrophic Lateral Sclerosis | Transgenic mouse models | Reduced TDP-43 phosphorylation and improved homeostasis | Supports potential ALS therapy |
Myotonic Dystrophy Type 1 | 16 DM1 patients | Clinical benefits observed; higher efficacy at 1000 mg | Highlights need for precise measures |
Propriétés
IUPAC Name |
4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJIHLSCWIDGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235682 | |
Record name | Tideglusib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
511.3ºC at 760 mmHg | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Sparingly soluble | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199. | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
865854-05-3 | |
Record name | Tideglusib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865854-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tideglusib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tideglusib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIDEGLUSIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
148-150ºC | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.